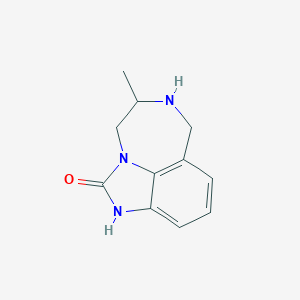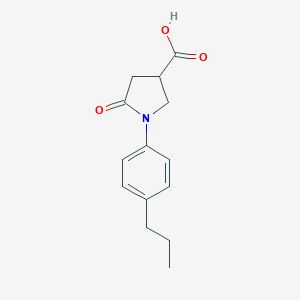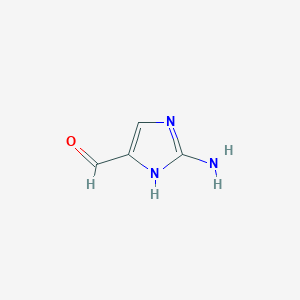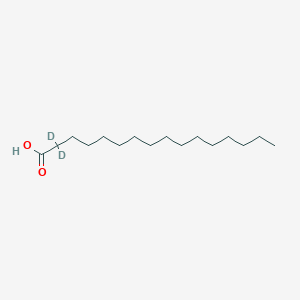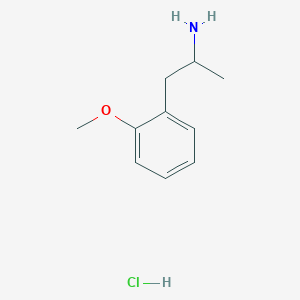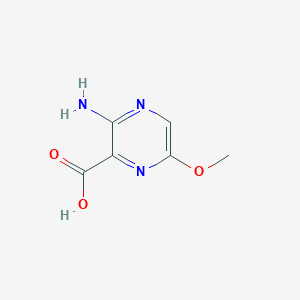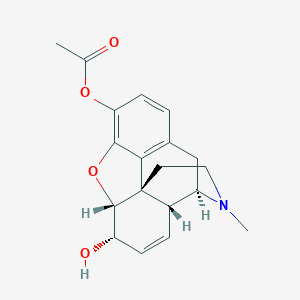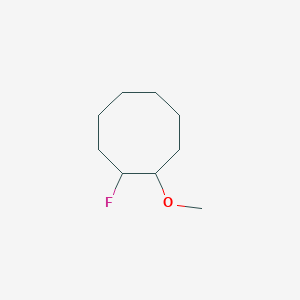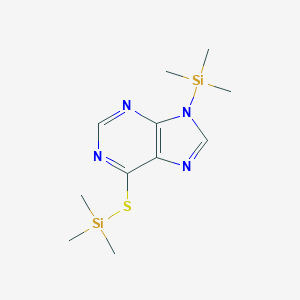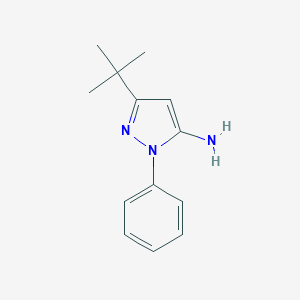
3-(Carboxymethylamino)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethylamino)-L-alanine (CMA) is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. CMA is a derivative of the amino acid alanine and is commonly found in certain types of cyanobacteria. In
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethylamino)-L-alanine is not fully understood. However, it has been suggested that 3-(Carboxymethylamino)-L-alanine may act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Glutamate receptors are involved in the transmission of nerve impulses and are essential for normal brain function. 3-(Carboxymethylamino)-L-alanine may also act as a prodrug, meaning that it is converted into an active form in the body.
Efectos Bioquímicos Y Fisiológicos
3-(Carboxymethylamino)-L-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of glutamate receptors, which may lead to neuronal damage. 3-(Carboxymethylamino)-L-alanine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, 3-(Carboxymethylamino)-L-alanine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that it is readily available and relatively inexpensive. Additionally, 3-(Carboxymethylamino)-L-alanine has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 3-(Carboxymethylamino)-L-alanine. One area of focus is the role of 3-(Carboxymethylamino)-L-alanine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a biomarker for these diseases. Additionally, there is potential for the development of new drugs based on the properties of 3-(Carboxymethylamino)-L-alanine, particularly in the area of cancer treatment. Further research is also needed to explore the potential use of 3-(Carboxymethylamino)-L-alanine in other areas of medicine, such as neuroprotection and antioxidant therapy.
Conclusion:
In conclusion, 3-(Carboxymethylamino)-L-alanine is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. Its potential applications in the areas of neurodegenerative disease and cancer treatment make it an exciting area of study. However, further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a therapeutic agent.
Métodos De Síntesis
3-(Carboxymethylamino)-L-alanine can be synthesized through the reaction between alanine and glyoxylate. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and pyruvate. The synthesis of 3-(Carboxymethylamino)-L-alanine can also be achieved through the reaction between alanine and glyoxylic acid. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and water.
Aplicaciones Científicas De Investigación
3-(Carboxymethylamino)-L-alanine has been extensively studied for its potential use as a biomarker for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(Carboxymethylamino)-L-alanine has also been investigated for its role in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 3-(Carboxymethylamino)-L-alanine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
129118-74-7 |
|---|---|
Nombre del producto |
3-(Carboxymethylamino)-L-alanine |
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[carboxy(methyl)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(5(10)11)2-3(6)4(8)9/h3H,2,6H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
Clave InChI |
HYCIJOLGOAEQEH-VKHMYHEASA-N |
SMILES isomérico |
CN(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CN(CC(C(=O)O)N)C(=O)O |
SMILES canónico |
CN(CC(C(=O)O)N)C(=O)O |
Otros números CAS |
129118-74-7 |
Sinónimos |
eta-(N-carboxy-N-methyl)aminoalanine BMAA-beta-NCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



